molecular formula C20H22O4 B1675286 licarine A CAS No. 51020-86-1

licarine A

Cat. No. B1675286
CAS RN: 51020-86-1
M. Wt: 326.4 g/mol
InChI Key: ITDOFWOJEDZPCF-OTBILJLCSA-N
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Description

Licarine A is a molecule that contains a total of 48 bonds. There are 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic hydroxyl, and 3 ethers (aromatic) .


Synthesis Analysis

Licarine A can be synthesized from isoeugenol using Brassica juncea peroxidase as a biocatalyst . The structure of licarine A was confirmed by mass spectrometer (MS) and nuclear magnetic resonance (NMR) analysis .


Molecular Structure Analysis

The molecular formula of licarine A is C20H22O4 . It contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It also has 1 aromatic hydroxyl and 3 aromatic ethers .


Physical And Chemical Properties Analysis

Licarine A has a molecular weight of 326.4 g/mol . More specific physical and chemical properties of licarine A are not available in the search results.

Scientific Research Applications

Multi-functional Biological Properties

Licarine A, a neolignan with a dihydrobenzofuran nucleus, has been extensively studied for its diverse biological properties. Derived from phenylpropanoids, licarine A exhibits multifunctional biological effects, including cytotoxicity, antimicrobial activities, and potential applications in treating central nervous system disorders and metabolic disorders. These properties make it a starting point for semi-synthetic synthesis of analogues with optimized chemical and biological features (Alvarenga et al., 2021).

Potential in Treating Inflammatory Eye Diseases

Research has highlighted licarine A's potential as a new drug for treating intraocular inflammation. Its safety and therapeutic efficacy were confirmed through various in vitro and in vivo tests, including evaluations in retinal pigmented epithelial cells and the chorioallantoic membrane (CAM) assay. Importantly, licarine A demonstrated significant reduction of inflammatory cytokines, showing promise for addressing inflammatory eye diseases (Paiva et al., 2021).

Antiparasitic and Immunomodulatory Effects

Licarine A has shown significant activity against Leishmania major, a parasite responsible for leishmaniasis. It's been found to inhibit the growth of Leishmania promastigotes and amastigotes, demonstrating greater effectiveness than traditional treatments. Its antiparasitic activity is associated with immunomodulatory effects, as treatment with licarine A led to a decrease in interleukin production, suggesting potential as a novel leishmanicidal agent (Néris et al., 2013).

Impact on Lipolysis and Formation of Brown Adipocytes

Licarine A influences the formation of brown-like and beige-like adipocytes from mesenchymal stem cells, promoting the development of smaller lipid droplets and the expression of proteins characteristic of brown-like adipocytes. It also stimulates lipolysis via the protein kinase A (PKA) mediated pathway, potentially offering a new avenue for anti-obesity treatments (Yoon et al., 2018).

properties

IUPAC Name

2-methoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDOFWOJEDZPCF-OTBILJLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317696
Record name (-)-Licarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Licarin A

CAS RN

51020-86-1
Record name (-)-Licarin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51020-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051020861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Licarin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GM Arantes, MLA Silva, RLT Parreira, AC Pereira - inis.iaea.org
Template for Electronic Submission of Organic Letters Page 1 Sociedade Brasileira de Química (SBQ) 36a Reunião Anual da Sociedade Brasileira de Química (±)-Licarina A: síntese, …
Number of citations: 0 inis.iaea.org
D Mesa-Siverio, RP Machín, A Estévez-Braun… - Bioorganic & medicinal …, 2008 - Elsevier
Five new dibenzylbutane type lignans (1–5) were isolated from the stem bark of Iryanthera lancifolia. Their structures were determined by extensive 1D and 2D NMR spectroscopic …
Number of citations: 19 www.sciencedirect.com
T Sumi, T Saitoh, K Natsui, T Yamamoto… - ECS Meeting …, 2012 - iopscience.iop.org
… As a result, licarine A (2), a member of the dihydrobenzofuran-typed neolignans, was synthesized in the highest yield, upon using BDD electrode. Interestingly, 4 was obtained only …
Number of citations: 0 iopscience.iop.org
E Yankep, B Emakam, H Kapnang, B Bodo… - Pharmaceutical …, 1999 - Taylor & Francis
The stem bark and seeds of Staudtia kamerunensis have been investigated for the first time. From the hexane extract of the seeds, glycerol tritetradecanoate (trimyristin, glycerol …
Number of citations: 5 www.tandfonline.com
D Mesa-Siverio, RP Machın, A Estévez-Braun… - 2007 - academia.edu
… oleiferin C (6),26 oleiferin D (7),26 machilin A (8),27 austrobailignan 6 (9),28 (8R, 70S, 80S)-4,40-bis-(hydroxy)-6,70-cyclolignan (10),18 cagayanine (11),29 licarine B (12),30 licarine A …
Number of citations: 0 www.academia.edu
S Kruakaew, S Singha, E Sangvichien, J Yahuafai… - Phytochemistry, 2022 - Elsevier
Chromatographic purification of the CH 2 Cl 2 extract of Myristica fragrans seeds provided 19 known compounds, four dihydrofuran neolignans, licarines A, B and maceneolignans A, B …
Number of citations: 1 www.sciencedirect.com
Y Matsuo, C Ohba, S Maeda… - Natural Product …, 2016 - journals.sagepub.com
A new neolignan glycoside (1) and four known aromatic compounds (2-5) were isolated from the roots of Vetiveria zizanioides. The structure of compound 1 was determined based on …
Number of citations: 2 journals.sagepub.com
GM Arantes, MLA Silva, RLT Parreira, AC Pereira - 2013 - osti.gov
(±) - Licarine A: synthesis, derivatives and computational studies; (±) - Licarina A: sintese, derivados e estudos computacionais (Conference) | ETDEWEB …
Number of citations: 0 www.osti.gov
J Joseph-Angélique - 2015 - theses.fr
Nectandra membranacea (Lauraceae) est une plante très commune aux Petites Antilles. Aucune utilisation traditionnelle de cette plante n’est connue mais le genre Nectandra, qui …
Number of citations: 1 www.theses.fr

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